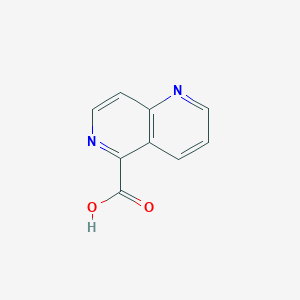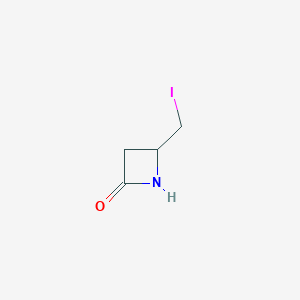
3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile
Descripción general
Descripción
3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile, commonly referred to as DMOPN, is an organic compound first synthesized in 1985 by a team of Japanese scientists. It is a colorless, water-soluble solid that is soluble in most organic solvents. DMOPN is a versatile compound with many applications in scientific research and laboratory experiments.
Aplicaciones Científicas De Investigación
Oxidative Cyclizations and Synthesis
One notable application of 3-oxopropanenitriles, including variants similar to 3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile, is in oxidative cyclizations. For instance, Yılmaz et al. (2005) demonstrated the synthesis of 4,5-dihydrofuran-3-carbonitriles through oxidative cyclizations of various 3-oxopropanenitriles mediated by manganese(III) acetate. This process produced derivatives with good yields, highlighting the utility of 3-oxopropanenitriles in synthesizing compounds containing heterocycles (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Radical Cyclization Studies
Another area where these compounds find application is in the study of radical cyclizations. Yılmaz (2011) explored the radical cyclization of 3-oxopropanenitriles with alkenes using cerium(IV) ammonium nitrate in ether solvents. The study found that this system was more efficient compared to others like manganese(III) acetate/AcOH for producing 4,5-dihydrofurans (Yılmaz, 2011).
Antimicrobial Synthesis
3-oxopropanenitriles also find applications in the synthesis of antimicrobial agents. Kheder and Mabkhot (2012) reported the use of a derivative in synthesizing novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives. Selected examples from these synthesized products showed promising antimicrobial results (Kheder & Mabkhot, 2012).
Synthesis and Characterization of Novel Compounds
In the realm of synthesis and characterization, Feridun et al. (2019) explored the preparation of novel phthalocyanines (Pcs) bearing 7-oxy-3-(3,4-dimethoxyphenyl)coumarin substituents. These compounds were characterized for their electrochemical redox properties, indicating potential applications in materials science (Feridun et al., 2019).
Propiedades
IUPAC Name |
3-(2,4-dimethoxyphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-8-3-4-9(10(13)5-6-12)11(7-8)15-2/h3-4,7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLENRTUQTZZRDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504813 | |
| Record name | 3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile | |
CAS RN |
76569-43-2 | |
| Record name | 3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1315101.png)


